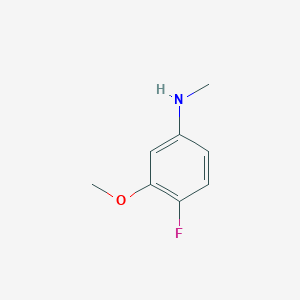

4-fluoro-3-methoxy-N-methylaniline

説明

4-Fluoro-3-methoxy-N-methylaniline is a chemical compound used as a model compound to study the biotransformation of secondary aromatic amines . It is also known by the synonym 4-Fluoro-N-toluidine .

Synthesis Analysis

The synthesis of this compound can involve several steps. It may be synthesized from 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . More detailed synthesis methods could be found in relevant scientific literature .Molecular Structure Analysis

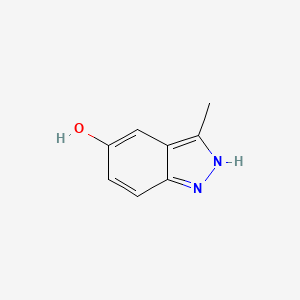

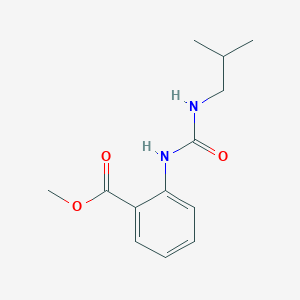

The molecular formula of this compound is C8H10FNO . Its molecular weight is 155.17 . More detailed structural analysis can be obtained using spectroscopic techniques and computational modeling.Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . The exact reactions it undergoes would depend on the conditions and reagents present .科学的研究の応用

Synthesis of Organic Compounds

4-Fluoro-3-methoxy-N-methylaniline serves as a critical intermediate in the synthesis of a wide range of organic compounds. Its derivatives are utilized in the development of novel pharmaceuticals, agrochemicals, and materials. For example, it has been used in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting its role in facilitating 4 + 2 cycloaddition reactions which are pivotal in organic synthesis (Patrick, Rogers, & Gorrell, 2002).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promise. Compounds synthesized from this chemical have been screened for their potential to inhibit bacterial DNA polymerases and the growth of Gram-positive bacteria, indicating its value in developing antibacterial agents (Zhi, Long, Manikowski, et al., 2005). Furthermore, N-protected 4-fluoropyrrolidine derivatives, synthesized from similar compounds, have applications in dipeptidyl peptidase IV inhibitors, emphasizing its importance in creating treatments for diseases such as diabetes and cancer (Singh & Umemoto, 2011).

Catalysis

Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes derived from this compound analogues have been developed for the catalysis of amines formylation and methylation using CO2 as a carbon source. This illustrates the compound's role in green chemistry by facilitating carbon capture and utilization technologies (Yang, Yu, Zhang, et al., 2015).

Safety and Hazards

4-Fluoro-3-methoxy-N-methylaniline is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It is also recommended to wear protective gloves/clothing/eye protection/face protection when handling this chemical .

作用機序

Target of Action

It’s known that this compound belongs to the class of secondary aromatic amines , which are often involved in various biological processes, including interactions with enzymes and receptors.

Mode of Action

As a secondary aromatic amine, it may undergo various chemical reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the compound’s interaction with its targets.

Pharmacokinetics

It’s known that the compound was used as a model to study the in vivo and in vitro biotransformation of secondary aromatic amines , which suggests it may have significant bioavailability and undergo metabolic transformations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-3-methoxy-N-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Moreover, the compound is classified as combustible and may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

特性

IUPAC Name |

4-fluoro-3-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZMFFMCIQMGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)